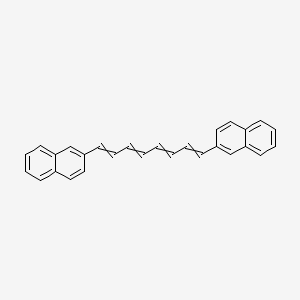
2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is a complex organic compound characterized by its unique structure, which includes a central octa-1,3,5,7-tetraene unit flanked by two naphthalene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with octa-1,3,5,7-tetraene precursors. One common method is the Wittig condensation, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired product . Another method is the Hofmann elimination, which is used to prepare the octa-1,3,5,7-tetraene unit .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the octa-1,3,5,7-tetraene unit to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: The compound serves as a model system for studying conjugated systems and their electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy and other biomedical applications.
Wirkmechanismus
The mechanism by which 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene exerts its effects is primarily related to its conjugated system, which allows for efficient electron delocalization. This property is crucial for its applications in organic electronics and materials science. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Octatetraene: A simpler conjugated system without the naphthalene groups.
1,8-Diphenyl-1,3,5,7-octatetraene: Similar structure but with phenyl groups instead of naphthalene.
2,6-Dimethyl-1,3,5,7-octatetraene: Contains methyl groups on the octatetraene unit.
Uniqueness
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is unique due to the presence of naphthalene groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where stability and efficient electron transport are crucial.
Eigenschaften
CAS-Nummer |
40561-05-5 |
|---|---|
Molekularformel |
C28H22 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-(8-naphthalen-2-ylocta-1,3,5,7-tetraenyl)naphthalene |
InChI |
InChI=1S/C28H22/c1(3-5-11-23-17-19-25-13-7-9-15-27(25)21-23)2-4-6-12-24-18-20-26-14-8-10-16-28(26)22-24/h1-22H |
InChI-Schlüssel |
IGNHKGMOVVGKCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=CC=CC=CC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















